(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Description
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound featuring a pyrrolidine-2,3-dione core with various substituents, including hydroxy, thiophenyl, and pyridinyl groups
Properties
IUPAC Name |
4-hydroxy-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-18(15-6-3-9-27-15)16-17(14-5-2-8-22-11-14)23(20(26)19(16)25)12-13-4-1-7-21-10-13/h1-11,17,25H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVDHDZYXWLCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a thiophenyl aldehyde with a pyrrolidine-2,3-dione derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: The thiophenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups leads to the formation of alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
Uniqueness
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is unique due to its complex structure and the presence of multiple functional groups
Biological Activity
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule that belongs to the class of pyrrolidine derivatives. Its unique structure and multiple functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Structural Characteristics
This compound features:
- Pyrrolidine core : A five-membered ring containing nitrogen.
- Hydroxyl group : Contributing to its reactivity and biological interactions.
- Thiophene and pyridine moieties : These heterocycles enhance its pharmacological properties.
1. Anticancer Properties
Research indicates that pyrrolidine derivatives often exhibit significant anticancer activity. The presence of specific substituents on the pyrrolidine ring can enhance cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong potential for further development .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related pyrrolidine derivatives have been found to exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .
The biological mechanism of action is likely linked to:
- Enzyme inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Cell cycle arrest : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Screening : Compounds structurally related to this pyrrolidine derivative were tested against common pathogens, showing promising results against strains such as E. coli and S. aureus.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione?
- Answer : The compound’s synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrrolidine-2,3-dione core via cyclization reactions using substituted pyridine derivatives and thiophene-containing precursors.
- Step 2 : Introduction of the hydroxy(thiophen-2-yl)methylidene group via Knoevenagel or aldol-like condensation under controlled pH (6.5–7.5) and temperature (60–80°C) .
- Step 3 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Solvent polarity (e.g., DMF vs. THF) significantly impacts yield; anhydrous conditions are critical for imine formation .
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- Answer :
- ¹H/¹³C NMR : Assign the E-configuration of the hydroxy(thiophen-2-yl)methylidene group via coupling constants (e.g., J = 12–16 Hz for trans-olefinic protons) .
- IR Spectroscopy : Confirm the presence of carbonyl groups (pyrrolidine-2,3-dione) at ~1700–1750 cm⁻¹ and hydroxyl stretching (~3200–3500 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical uncertainties by analyzing dihedral angles between the pyrrolidine ring and substituents .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?
- Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .
- Molecular Docking : Screen against biological targets (e.g., kinases, GPCRs) using AutoDock Vina. The pyridinyl and thiophenyl moieties show strong π-π stacking potential with aromatic residues in binding pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .
Q. How can contradictory biological activity data from different assays be reconciled?
- Answer :
- Assay Optimization :
- In vitro : Validate cytotoxicity (MTT assay) against multiple cell lines (e.g., HEK293, HepG2) with positive/negative controls .
- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence polarization) to differentiate between competitive vs. non-competitive inhibition .
- Data Normalization : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch variability in compound purity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Answer :
- Process Chemistry : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., 2-MeTHF) .
- Continuous Flow Reactors : Improve yield and reproducibility for condensation steps by optimizing residence time and mixing efficiency .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Methodological Challenges and Solutions
Q. How to address low yield in the final step of synthesis?
- Troubleshooting :
- Side Reactions : Add molecular sieves to sequester water during imine formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) .
Q. What analytical workflows validate the compound’s stability under physiological conditions?
- Protocol :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC-UV at 254 nm .
- Thermal Stability : Perform TGA (thermogravimetric analysis) to determine decomposition thresholds (>200°C typical for diones) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
